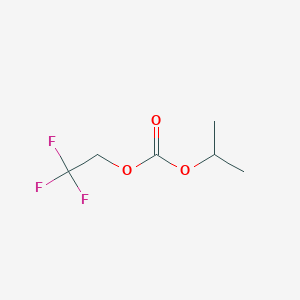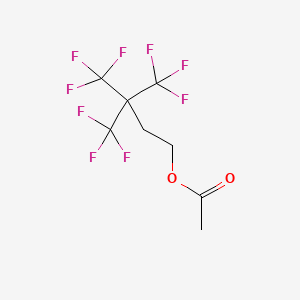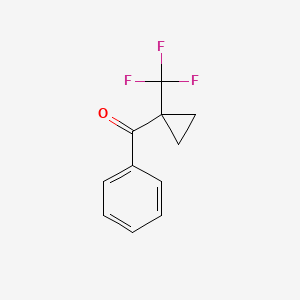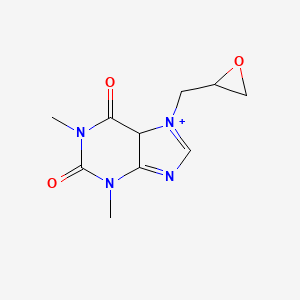
Meliotocarpan D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Meliotocarpan D involves several steps. One common method includes the extraction of the compound from natural sources such as the herbs of Hedysarum polybotrys . The compound is then purified using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The compound is stored in sealed, cool, and dry conditions to maintain its stability . It is shipped via various couriers with specific temperature requirements to ensure its quality .
Chemical Reactions Analysis
Types of Reactions: Meliotocarpan D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques like HPLC, NMR, and MS to confirm their structure and purity .
Scientific Research Applications
Meliotocarpan D has a wide range of applications in scientific research. It is used in chemistry for studying the properties and reactions of flavonoids . In biology, it is used to investigate the biological activities and potential health benefits of flavonoids . In medicine, this compound is studied for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties . Additionally, it is used in the industry for developing new products and formulations .
Mechanism of Action
The mechanism of action of Meliotocarpan D involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity, scavenging free radicals, and modulating signaling pathways . These actions contribute to its potential therapeutic benefits, such as reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Properties
CAS No. |
83013-81-4 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-4,10-diol |
InChI |
InChI=1S/C17H16O6/c1-20-11-6-4-9-15-10(7-22-16(9)13(11)18)8-3-5-12(21-2)14(19)17(8)23-15/h3-6,10,15,18-19H,7H2,1-2H3/t10-,15-/m0/s1 |
InChI Key |
TYCXZCXHNKDQCZ-BONVTDFDSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4O)OC)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)




![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)

![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)




